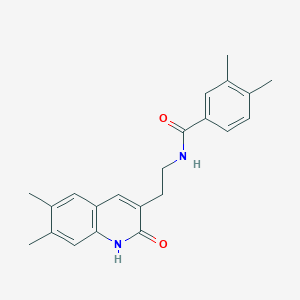

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

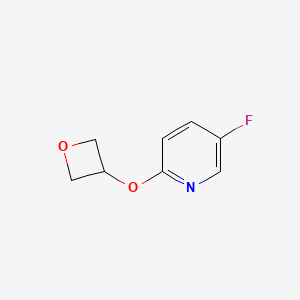

“N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the attachment of the dimethylbenzamide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a heterocyclic aromatic ring system. This ring system is composed of a benzene ring fused to a pyridine ring. The compound also contains a dimethylbenzamide group .Chemical Reactions Analysis

As a quinoline derivative, this compound might undergo electrophilic substitution reactions similar to other aromatic compounds. The specifics of the reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a quinoline derivative, it might exhibit properties such as aromaticity, basicity, and stability .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

- The molecule has been involved in studies exploring co-cyclizations of nitrogen-containing acetylenes, leading to the synthesis of aminoindane, isoindoline, and isoindolinone derivatives under the influence of nickel triphenylphosphine complexes (Duckworth et al., 1996).

- Research into hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been conducted, offering a metal-free route to 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, which demonstrates the molecule's utility in creating complex heterocycles (Zhou et al., 2015).

Pharmacological Studies

- The compound has played a role in the development of novel sigma-2 receptor probes, enhancing the understanding of sigma2 receptors' binding characteristics in vitro, which is vital for the development of new therapeutic agents (Xu et al., 2005).

- Another study investigated the human metabolites of a related compound, shedding light on transporter-mediated renal and hepatic excretion. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Umehara et al., 2009).

Material Science

- Research has also been conducted on the synthesis and characterization of quinazoline and isoquinoline derivatives, which are valuable for their potential applications in material science, such as the development of new fluorescent materials or catalysts for chemical reactions (Cao et al., 2014).

Wirkmechanismus

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-13-5-6-17(9-14(13)2)21(25)23-8-7-18-12-19-10-15(3)16(4)11-20(19)24-22(18)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMRCIUSRAVHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)

![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)